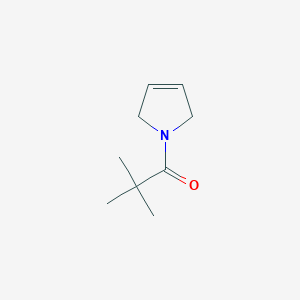

1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

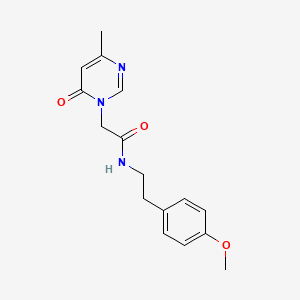

There is a compound named “4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid” which seems to be related . Another compound, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide”, has been mentioned in a study about improving monoclonal antibody production .

Synthesis Analysis

The allylation of aminocoumarins in the presence of excess of anhydrous K(2)CO(3) and allyl bromide to diallylaminocoumarins is described. The Ring Closing Metathesis reaction of the later with the Grubbs’ 1rst generation catalyst under reflux or MW irradiation has resulted mainly to (2,5-dihydro-1H-pyrrol-1-yl)coumarins and (1H-pyrrol-1-yl)coumarins .Molecular Structure Analysis

The structure determination of 4-carboxyphenylmaleimide [systematic name: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid], is part of a series of structure determinations on phenylmaleimide derivatives .Chemical Reactions Analysis

The Ring Closing Metathesis reaction of the later with the Grubbs’ 1rst generation catalyst under reflux or MW irradiation has resulted mainly to (2,5-dihydro-1H-pyrrol-1-yl)coumarins and (1H-pyrrol-1-yl)coumarins .Physical and Chemical Properties Analysis

The compound “2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate” has a molecular weight of 337.28 g/mol .Scientific Research Applications

Structural and Quantum Mechanical Studies

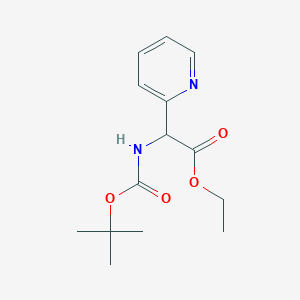

- Molecular Structure and Bioactivity Prediction : Pyrroles, including 1-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropan-1-one, have shown immense medicinal activities. A study focused on the structural and quantum mechanical properties of a pyrrole analogue, using X-Ray diffraction and various spectroscopic methods. The study also predicted the molecule's activity against specific inhibitors, highlighting its potential medicinal applications (Srikanth et al., 2020).

Cycloaddition Reactions

- Cycloadditions to Pyrrolo[1,2-c]thiazoles : Research exploring the behavior of pyrrolo[1,2-c]thiazole, derived from a similar pyrrole compound, in cycloaddition reactions with various dipolarophiles was conducted. This study provides insight into the reactivity of pyrrole derivatives in organic synthesis (Sutcliffe et al., 2000).

Anion Receptors

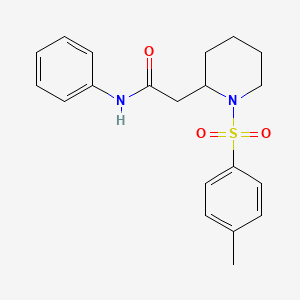

- Neutral Anion Receptors : A study described the use of a pyrrole derivative as a building block for creating neutral anion receptors. These receptors showed enhanced affinity for certain anions, indicating potential applications in chemical sensing and molecular recognition (Anzenbacher et al., 2000).

Maillard Reaction Studies

- Formation of Pyrazines and Pyrroles : In Maillard reaction model systems, the interaction of amino acids with specific precursors resulted in the formation of pyrazines and a novel pyrrole compound. This research contributes to the understanding of flavor compound formation in food science (Adams et al., 2008).

Anti-inflammatory and Antimicrobial Activities

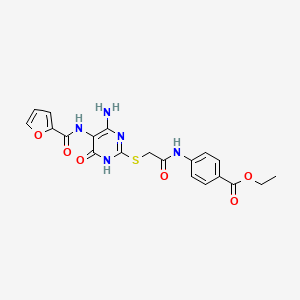

- Synthesis of Pyrrole Derivatives : A study focused on synthesizing 1H-pyrrole-2,5-dione derivatives and evaluating their structural, anti-inflammatory, and antimicrobial properties. This research highlights the pharmacological potential of pyrrole-based compounds (Paprocka et al., 2022).

Reactions and Complex Formation

- Quinoidal Pyrrole Reaction with Oxygen and Complexes : Research on the dehydrogenation reaction of a pyrrole derivative and its subsequent reactions and complex formations provides insights into the reactivity and potential applications in materials science (Ghorai & Mani, 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-(2,5-dihydropyrrol-1-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNYEVUYYDJXKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC=CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)

![N-1,3-benzodioxol-5-yl-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2952539.png)

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)

![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)